REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][C:7]([NH2:12])([C:10]#[N:11])[CH2:6][CH2:5]1)(=O)C.C(=O)([O-])[O-].[Na+].[Na+]>>[NH2:12][C:7]1([C:10]#[N:11])[CH2:8][CH2:9][N:4]([CH2:5][C:6]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)(C#N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The product was extracted from the crude
|
Type
|
CUSTOM
|
Details
|
reaction with 3×100 mL of EtOAc
|
Type
|
CUSTOM
|
Details
|
was used without purification
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CN(CC1)CC1=CC=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |